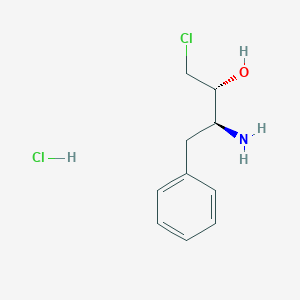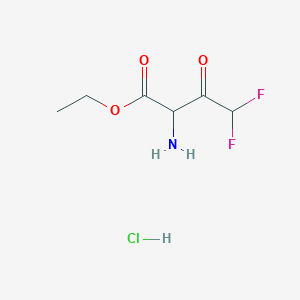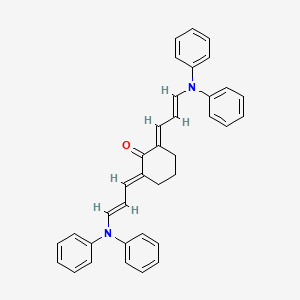
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone is an organic compound with the molecular formula C({36})H({30})N(_{2})O It is a derivative of cyclohexanone, featuring two diphenylamino groups attached to the allylidene moieties at the 2 and 6 positions of the cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and diphenylamine derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and under reflux conditions to facilitate the formation of the desired product.
Step 1: Preparation of the intermediate - The initial step involves the formation of the intermediate compound by reacting cyclohexanone with diphenylamine in the presence of a base.
Step 2: Condensation reaction - The intermediate is then subjected to a condensation reaction with an aldehyde, such as benzaldehyde, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways.
相似化合物的比较
Similar Compounds
- 2,6-Bis(3-phenylallylidene)cyclohexanone
- 2,6-Bis(4-dimethylamino-benzylidene)cyclohexanone
- 2,6-Bis(3,3-dichloro-allylidene)cyclohexanone
Uniqueness
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone is unique due to the presence of diphenylamino groups, which impart distinct electronic and steric properties
属性
分子式 |
C36H32N2O |
|---|---|
分子量 |
508.6 g/mol |
IUPAC 名称 |
(2E,6E)-2,6-bis[(E)-3-(N-phenylanilino)prop-2-enylidene]cyclohexan-1-one |
InChI |
InChI=1S/C36H32N2O/c39-36-30(18-14-28-37(32-20-5-1-6-21-32)33-22-7-2-8-23-33)16-13-17-31(36)19-15-29-38(34-24-9-3-10-25-34)35-26-11-4-12-27-35/h1-12,14-15,18-29H,13,16-17H2/b28-14+,29-15+,30-18+,31-19+ |
InChI 键 |
OHJQLVMCCMAGNG-WULKTOGISA-N |
手性 SMILES |
C1C/C(=C\C=C\N(C2=CC=CC=C2)C3=CC=CC=C3)/C(=O)/C(=C/C=C/N(C4=CC=CC=C4)C5=CC=CC=C5)/C1 |
规范 SMILES |
C1CC(=CC=CN(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=CC=CN(C4=CC=CC=C4)C5=CC=CC=C5)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


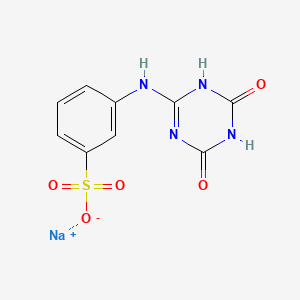
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)
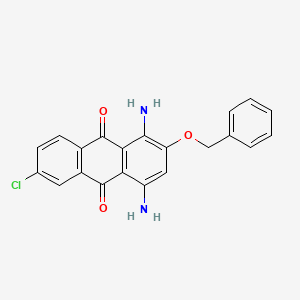

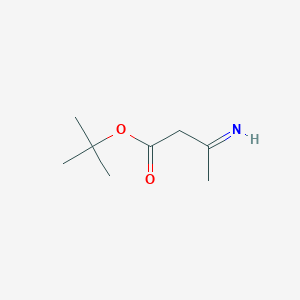
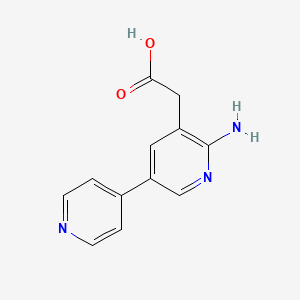
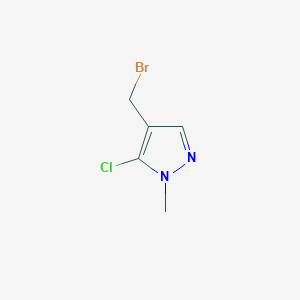
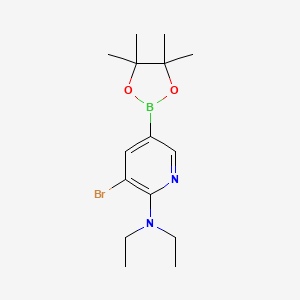

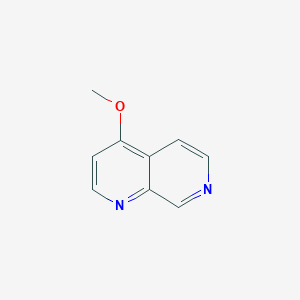
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
